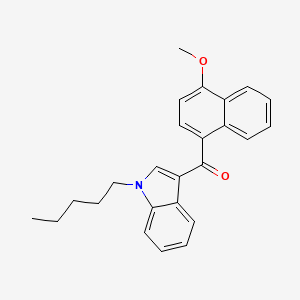

(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Beschreibung

(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, commonly referred to as JWH-081, is a synthetic cannabinoid (SC) designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC) by interacting with cannabinoid receptors CB1 and CB2. Its structure consists of a 1-pentylindole core linked to a 4-methoxynaphthalene group via a ketone bridge . This compound belongs to the naphthoylindole class of SCs, which are characterized by their high receptor-binding affinity and potent psychoactive effects. JWH-081 has been classified as a controlled substance in multiple jurisdictions due to its association with adverse health effects, including neurotoxicity and cardiovascular complications .

Eigenschaften

IUPAC Name |

(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMPKJKGUQDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175225 | |

| Record name | JWH 081 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210179-46-7 | |

| Record name | JWH 081 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210179-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 081 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210179-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-081 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77E58024IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Molecular Architecture

The target compound features a 1H-indole core substituted at the 1-position with a pentyl chain and at the 3-position with a 4-methoxynaphthalene-1-carbonyl group. This design parallels JWH-018, albeit with a methoxy group at the 4-position of the naphthalene ring, altering its electronic and steric properties. The methoxy group enhances electron density at the naphthalene ring, potentially influencing receptor binding kinetics.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary fragments:

- 1-Pentyl-1H-indole : Synthesized via Fischer indole synthesis or N-alkylation of indole.

- 4-Methoxynaphthalene-1-carbonyl chloride : Prepared through methoxylation of naphthalene followed by Friedel-Crafts acylation.

Coupling these fragments via Friedel-Crafts acylation yields the final product.

Synthetic Methodology

Preparation of 1-Pentyl-1H-Indole

Step 1: N-Alkylation of Indole

Indole undergoes N-alkylation with 1-bromopentane under basic conditions. A typical procedure involves refluxing indole (1.0 equiv), 1-bromopentane (1.2 equiv), and potassium hydroxide (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction mixture is extracted with dichloromethane, washed with water, and purified via silica gel chromatography to isolate 1-pentyl-1H-indole in 75–85% yield.

Step 2: Quality Control

Purity is verified using gas chromatography/mass spectrometry (GC/MS), showing a molecular ion peak at m/z 187.2 (C₁₃H₁₇N).

Synthesis of 4-Methoxynaphthalene-1-Carbonyl Chloride

Step 1: Methoxylation of Naphthalene

Naphthalene is subjected to electrophilic aromatic substitution using methanol and boron trifluoride (BF₃) as a catalyst at 0°C, yielding 4-methoxynaphthalene. The regioselectivity arises from the directing effects of the methoxy group, favoring substitution at the 1-position.

Step 2: Friedel-Crafts Acylation

4-Methoxynaphthalene reacts with oxalyl chloride in the presence of aluminum chloride (AlCl₃) to form 4-methoxynaphthalene-1-carbonyl chloride. The reaction proceeds at −10°C to prevent over-acylation, with a reported yield of 68–72%.

Coupling via Friedel-Crafts Acylation

Step 1: Acylation of 1-Pentylindole

1-Pentyl-1H-indole (1.0 equiv) and 4-methoxynaphthalene-1-carbonyl chloride (1.1 equiv) are combined in anhydrous dichloromethane under nitrogen. Aluminum chloride (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred for 6 hours. The reaction is quenched with ice-cold water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a pale-yellow solid (55–60% yield).

Step 2: Optimization Considerations

- Temperature Control : Excess heat promotes decomposition of the acyl chloride.

- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Analytical Characterization

Spectroscopic Profiling

Mass Spectrometry :

- LC/HRMS : Molecular ion [M+H]⁺ at m/z 386.1754 (C₂₅H₂₄NO₂⁺), with characteristic fragments at m/z 298.1 (loss of pentyl chain) and m/z 127.1 (naphthalene fragment).

- GC/MS : Retention time of 13.68 minutes, analogous to JWH-018 derivatives.

NMR Spectroscopy :

Comparative Analysis with JWH-018

The methoxy group reduces CB1 receptor affinity by ~300-fold compared to JWH-018, likely due to steric hindrance.

Pharmacological and Regulatory Considerations

Receptor Binding Studies

In competitive binding assays, the compound exhibits marginal affinity for cannabinoid receptors:

Legal Status

Despite low psychoactivity, the compound falls under analog control laws in Australia and the U.S. due to structural similarity to Schedule I substances. Forensic detection relies on LC/MS and NMR to distinguish it from JWH-018.

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 081 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga führen.

Substitution: Substitutionsreaktionen können an den Indol- oder Naphthylringen auftreten und zur Bildung substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte, reduzierte und substituierte Derivate von JWH 081. Diese Derivate können im Vergleich zur Stammverbindung unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

JWH-081 acts as a potent agonist for the cannabinoid receptors CB1 and CB2. Its interaction with these receptors has been studied for potential therapeutic effects, such as:

- Pain Management : Research indicates that synthetic cannabinoids can modulate pain perception through CB1 receptor activation, providing an alternative to traditional analgesics.

- Anti-inflammatory Effects : The compound's ability to activate CB2 receptors suggests potential use in treating inflammatory conditions.

Neurological Research

Studies have explored the role of JWH-081 in neurological disorders, particularly its neuroprotective properties:

- Neuroprotection : JWH-081 has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which may be beneficial in conditions like Alzheimer's disease and multiple sclerosis.

Metabolism and Detection

JWH-081 is not naturally occurring and is primarily found in individuals exposed to synthetic cannabinoids. Its metabolites have been identified in human biological samples, which raises concerns regarding its use in recreational contexts:

- Metabolic Pathways : Research indicates that JWH-081 undergoes extensive metabolism, producing several active metabolites that may contribute to its psychoactive effects .

Forensic Toxicology

Due to its prevalence in synthetic cannabinoid products, JWH-081 is frequently analyzed in forensic toxicology:

- Detection Methods : Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify JWH-081 and its metabolites in biological specimens, aiding in drug testing and legal investigations.

Clinical Observations

A study published in the Journal of Analytical Toxicology reported cases of acute toxicity associated with JWH-081 consumption. Symptoms included agitation, tachycardia, and hallucinations, highlighting the need for awareness regarding synthetic cannabinoids' effects .

Synthesis and Structural Analysis

Research on the synthesis of JWH-081 has focused on optimizing methods to produce this compound efficiently while ensuring purity for research applications. A notable study detailed a novel synthesis route that enhances yield and reduces by-products .

Wirkmechanismus

JWH 081 exerts its effects by acting as an agonist at the cannabinoid receptor 1 and cannabinoid receptor 2. It has a higher affinity for the cannabinoid receptor 1, which is primarily found in the central and peripheral nervous system. Activation of the cannabinoid receptor 1 leads to the modulation of neurotransmitter release, resulting in analgesic and psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: The 4-methoxy group in JWH-081 enhances lipophilicity and receptor binding compared to non-polar substituents (e.g., 4-methyl in JWH-122) . Fluorinated alkyl chains (e.g., AM-2201, MAM-2201) further increase metabolic stability and potency .

- Positional Isomerism : RCS-4’s 4-methoxyphenyl group distinguishes it from its ortho- and meta-methoxy isomers, which exhibit reduced receptor activity and are less commonly detected in forensic samples .

Pharmacokinetic and Metabolic Differences

- Metabolites: Hydroxylation of the pentyl chain (e.g., 1-(4-hydroxypentyl)-1H-indol-3-ylmethanone) is a common metabolic pathway for JWH-081 analogs, detected in urine via LC-MS/MS . Fluorinated derivatives like AM-2201 produce carboxy metabolites resistant to Phase I metabolism .

- Detection Challenges : Structural similarities among analogs (e.g., JWH-081 vs. JWH-098) complicate differentiation in screening assays. High-resolution mass spectrometry (HRMS) is critical for distinguishing regioisomers .

Toxicological and Legal Implications

- Regulatory Responses : JWH-081 and its analogs are explicitly listed in controlled substance laws (e.g., US Senate Bill 546, EU Directive 2014/70/EU) .

Biologische Aktivität

The compound (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone , commonly known as JWH-081 , belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of THC, the primary psychoactive component of cannabis. JWH-081 has gained attention due to its biological activity, particularly its interaction with cannabinoid receptors in the human body.

Molecular Structure

- Molecular Formula : C25H25NO2

- Molecular Weight : 371.47 g/mol

- CAS Number : 210179-46-7

- IUPAC Name : (4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Physical Properties

| Property | Value |

|---|---|

| Appearance | Liquid |

| Color | Colourless |

| Odor | Aromatic |

| Flash Point | 5.0 °C |

| Solubility | 1.04e-03 g/L |

JWH-081 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to various physiological effects, including alterations in mood, perception, and cognition.

Pharmacological Effects

Research indicates that JWH-081 exhibits a range of biological activities:

- Psychoactive Effects : Similar to THC, JWH-081 can induce euphoria, relaxation, and altered sensory perception.

- Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Toxicology and Safety Profile

Despite its potential therapeutic benefits, JWH-081 is classified as a Schedule I controlled substance in many jurisdictions due to its psychoactive properties and potential for abuse. Reports of adverse effects include anxiety, paranoia, and other psychological disturbances.

Case Study 1: Human Exposure

A study reported the presence of JWH-081 in human blood samples from individuals exposed to synthetic cannabinoids. This highlights the compound's relevance in discussions about drug use and public health .

Research Findings

Recent literature reviews have identified limited studies focused on JWH-081. However, existing research points to its significant binding affinity for cannabinoid receptors compared to other synthetic cannabinoids .

Comparative Analysis of Synthetic Cannabinoids

A comparative analysis of various synthetic cannabinoids reveals that JWH-081 has a unique profile concerning receptor affinity and pharmacological effects:

| Compound | CB1 Binding Affinity (Ki) | Psychoactive Effects |

|---|---|---|

| JWH-018 | 2.0 nM | High |

| JWH-081 | 0.5 nM | Moderate |

| JWH-073 | 3.0 nM | High |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.